[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
The compound [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule that features a pyrimidine ring, a ribose sugar, and multiple phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving urea and malonic acid derivatives.
Attachment of the Ribose Sugar: The ribose sugar is attached to the pyrimidine ring via a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose sugar.
Reduction: Reduction reactions can occur at the carbonyl groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can take place at the phosphate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is used as a building block for the synthesis of nucleotides and nucleosides. It serves as a precursor for various biochemical studies and synthetic applications .
Biology
In biological research, this compound is utilized in the study of DNA and RNA synthesis. It is often incorporated into oligonucleotides for use in genetic engineering and molecular biology experiments .
Medicine
Its ability to interfere with nucleic acid synthesis makes it a promising candidate for therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of diagnostic reagents and biochemical assays .
Mechanism of Action
The mechanism of action of [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its incorporation into nucleic acids. The compound mimics natural nucleotides and can be incorporated into DNA or RNA strands during replication or transcription. This incorporation can disrupt normal nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uridine Triphosphate (UTP): Similar in structure but lacks the hydroxyl group on the ribose sugar.
Cytidine Triphosphate (CTP): Contains a cytosine base instead of a pyrimidine ring.
Adenosine Triphosphate (ATP): Features an adenine base and is a key energy carrier in cells.
Uniqueness
The uniqueness of [[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate lies in its specific structure, which allows it to interact with nucleic acids in a distinct manner. This makes it particularly useful in applications where precise control over nucleic acid synthesis is required .
Properties
IUPAC Name |
[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCYMLUZIRLXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N2O14P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862574 |
Source
|
Record name | 1-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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